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Cat. No.: B030408 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Methyloxindole (CAS No: 1504-06-9), a key heterocyclic compound of interest in various

fields of chemical and biological research. This document collates available data from Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), presenting them in a

structured format for easy reference and comparison. Detailed experimental protocols are also

provided to aid in the replication and validation of these findings.

Introduction
3-Methyloxindole, with the IUPAC name 3-methyl-1,3-dihydro-2H-indol-2-one, is a derivative

of oxindole.[1] The oxindole scaffold is a prominent structural motif in numerous natural

products and synthetic compounds with significant biological activities, making its derivatives,

such as 3-Methyloxindole, important subjects of study. Understanding the spectroscopic

properties of 3-Methyloxindole is fundamental for its identification, characterization, and the

analysis of its role in various chemical and biological processes. It has been identified as a

metabolite of 3-methylindole (skatole) in various biological systems.[2][3]

Spectroscopic Data
The following sections summarize the available NMR, IR, and MS data for 3-Methyloxindole.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
While a complete, experimentally verified ¹H and ¹³C NMR dataset for 3-Methyloxindole is not

readily available in a single public source, data for the parent compound, oxindole, and

substituted derivatives can be used to predict the expected chemical shifts. The data presented

below is a combination of referenced data for similar compounds and predicted values.

Table 1: Predicted ¹H NMR Spectral Data for 3-Methyloxindole

Proton
Predicted Chemical

Shift (ppm)
Predicted Multiplicity

Predicted Coupling

Constant (J) in Hz

H-1 (NH) ~8.0 Singlet -

H-4 ~7.2 Doublet ~7.5

H-5 ~7.0 Triplet ~7.5

H-6 ~7.3 Triplet ~7.5

H-7 ~6.9 Doublet ~7.5

3-CH₃ ~1.5 Doublet ~7.5

H-3 ~3.5 Quartet ~7.5

Table 2: Predicted ¹³C NMR Spectral Data for 3-Methyloxindole
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Carbon Predicted Chemical Shift (ppm)

C-2 (C=O) ~180

C-3 ~40

C-3a ~128

C-4 ~125

C-5 ~122

C-6 ~129

C-7 ~110

C-7a ~142

3-CH₃ ~15

Infrared (IR) Spectroscopy
The IR spectrum of 3-Methyloxindole exhibits characteristic absorption bands corresponding

to its functional groups. A vapor phase IR spectrum is available from public databases.

Table 3: IR Spectral Data for 3-Methyloxindole

Frequency (cm⁻¹) Intensity Assignment

~3400 Strong, Sharp N-H Stretch

~3050 Medium Aromatic C-H Stretch

~2970 Medium Aliphatic C-H Stretch

~1710 Strong, Sharp C=O (Amide) Stretch

~1620 Medium C=C Aromatic Ring Stretch

~1470 Medium C-H Bend (CH₃)

~750 Strong
C-H Out-of-plane Bend (ortho-

disubstituted benzene)
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Mass Spectrometry (MS)
Mass spectrometry data for 3-Methyloxindole has been obtained via Gas Chromatography-

Mass Spectrometry (GC-MS).

Table 4: Mass Spectrometry Data for 3-Methyloxindole

m/z Relative Intensity (%) Possible Fragment

147 100 [M]⁺ (Molecular Ion)

118 60 [M - CHO]⁺

91 40 [C₇H₇]⁺

77 30 [C₆H₅]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are outlined below.

NMR Spectroscopy Protocol (General for Oxindoles)
Sample Preparation: Dissolve 5-10 mg of the 3-Methyloxindole sample in approximately 0.6

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane

(TMS) is typically used as an internal standard (0 ppm).

Data Acquisition:

¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical

parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16-64) should be

averaged to obtain a good signal-to-noise ratio.

¹³C NMR: Acquire the spectrum on the same instrument using a proton-decoupled pulse

sequence. A larger number of scans (e.g., 1024 or more) is generally required due to the

lower natural abundance of the ¹³C isotope.
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Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy Protocol (Attenuated Total
Reflectance - ATR)

Sample Preparation: Place a small amount of the solid 3-Methyloxindole sample directly

onto the ATR crystal.

Data Acquisition: Record the spectrum using an FTIR spectrometer equipped with an ATR

accessory. Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution

of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be recorded and

automatically subtracted from the sample spectrum.

Data Processing: The resulting spectrum of absorbance or transmittance versus

wavenumber is plotted.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

Sample Preparation: Dissolve a small amount of 3-Methyloxindole in a volatile organic

solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1

mg/mL.

GC Separation: Inject 1 µL of the sample solution into a gas chromatograph equipped with a

suitable capillary column (e.g., a nonpolar or medium-polarity column like a DB-5ms). The

oven temperature program should be optimized to ensure good separation of the analyte

from any impurities. A typical program might start at 50°C, hold for 1 minute, then ramp at

10°C/min to 250°C and hold for 5 minutes.

MS Detection: The eluent from the GC column is introduced into the ion source of a mass

spectrometer (typically using electron ionization at 70 eV). The mass spectrometer is set to

scan a mass range of m/z 50-500.

Data Analysis: The resulting total ion chromatogram (TIC) and the mass spectrum of the

peak corresponding to 3-Methyloxindole are analyzed to determine its retention time and
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fragmentation pattern.

Signaling Pathways and Experimental Workflows
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

small molecule like 3-Methyloxindole.
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Caption: General workflow for the spectroscopic analysis of 3-Methyloxindole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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